molecular formula C17H16FNO5S2 B2846504 5-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034399-72-7

5-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2846504
CAS No.: 2034399-72-7
M. Wt: 397.44
InChI Key: XKQOKHOOOQFZBU-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H16FNO5S2 and its molecular weight is 397.44. The purity is usually 95%.
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Scientific Research Applications

Selective Cyclooxygenase-2 Inhibition

Research on similar sulfonamide derivatives has demonstrated potential in selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This attribute is particularly significant in developing therapeutics for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain management. A study highlighted how the introduction of a fluorine atom in the molecule could enhance COX-2 potency while increasing selectivity against COX-1, suggesting the importance of fluorination in medicinal chemistry (Hashimoto et al., 2002).

Anticancer Activity

Compounds structurally related to 5-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide have shown promising anticancer activities. For instance, aminothiazole-paeonol derivatives exhibited significant inhibitory effects on various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells, suggesting the potential of such compounds in developing novel anticancer agents (Tsai et al., 2016).

Electrophilic Fluorination

The development and application of novel electrophilic fluorinating reagents have been explored, with implications for enhancing enantioselectivity in fluorination reactions. Such advancements in reagent chemistry facilitate the synthesis of fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom (Yasui et al., 2011).

Properties

IUPAC Name

5-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S2/c1-23-13-7-6-12(18)10-14(13)26(21,22)19-11-17(20,15-4-2-8-24-15)16-5-3-9-25-16/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQOKHOOOQFZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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